Erucamide

Catalog No.
S584591
CAS No.
112-84-5
M.F
C22H43NO
M. Wt
337.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erucamide

CAS Number

112-84-5

Product Name

Erucamide

IUPAC Name

(Z)-docos-13-enamide

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9-

InChI Key

UAUDZVJPLUQNMU-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N

Solubility

SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE

Synonyms

13-docosenamide, erucamide, erucilamide, erucyl amide

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N

Erucamide as a Slip Additive in Polymer Manufacturing

Erucamide's primary application in scientific research lies in the field of polymer manufacturing. Its exceptional slip properties, even at low concentrations, make it a highly valued slip additive. When incorporated into polymers like polyethylene and polypropylene, erucamide migrates to the surface during processing, creating a smooth and slippery layer. This reduces friction and improves the processing efficiency of polymers, making them easier to handle and manufacture .

Research efforts in this area focus on understanding erucamide's migration and distribution within polymers, its nanomechanical properties, and its interaction with the substrate surface chemistry. These studies aim to optimize the effectiveness of erucamide as a slip additive and develop new application possibilities .

Erucamide's Biological Activities and Potential Health Benefits

Beyond its industrial applications, erucamide possesses intriguing biological activities that are currently being explored by researchers. Studies have shown that erucamide can:

  • Inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions .
  • Modulate microglial function in the retina, potentially offering therapeutic avenues for neurovasculoglial degenerative retinal diseases .

Erucamide as a Research Tool in Cell Biology

Erucamide's ability to interact with specific cellular components makes it a valuable tool in cell biology research. Scientists have utilized erucamide in studies to:

  • Identify binding targets on the surface of microglial cells, potentially leading to the development of novel therapeutic strategies .
  • Investigate the organization and dynamics of lipid bilayers in cell membranes .

Erucamide is a naturally occurring compound formed by the condensation of erucic acid (a long-chain monounsaturated fatty acid) with ammonia []. It is found in various sources, including microbial organisms [] and certain plants like radish leaves []. Erucamide holds significance in scientific research due to its potential applications as a slip additive, antimicrobial agent, and inhibitor of acetylcholinesterase, an enzyme crucial for nerve function [, , ].


Molecular Structure Analysis

Erucamide possesses a linear structure with a long hydrocarbon chain (22 carbons) containing a double bond at the 13th position (cis configuration) []. An amide functional group (C=O-NH2) is attached at the end of the chain []. This structure plays a key role in its properties. The long hydrocarbon chain allows for interaction with hydrophobic surfaces, while the amide group provides hydrogen bonding capabilities [].


Chemical Reactions Analysis

Synthesis

Erucamide can be synthesized through various methods, including the reaction of erucic acid with ammonia under specific conditions (e.g., high temperature and pressure) [].

Decomposition

Erucamide can undergo hydrolysis under acidic or basic conditions, breaking down into erucic acid and ammonia [].

Other Reactions

Research suggests erucamide might inhibit the enzyme acetylcholinesterase. The exact mechanism is not fully elucidated, but it might involve interaction with the active site of the enzyme [].

Note

Balanced chemical equations for these reactions are readily available in chemistry textbooks or online resources.


Physical And Chemical Properties Analysis

  • Melting Point: 80-82 °C (estimated) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and ethanol []
  • Stability: Relatively stable under ambient conditions []

As Slip Additive

Erucamide acts as a slip additive in plastics by migrating to the surface and reducing the coefficient of friction []. This allows for smoother operation during high-speed packaging processes [].

Antimicrobial Activity

Studies suggest erucamide exhibits antimicrobial activity against certain Gram-positive bacteria but not Gram-negative ones []. The mechanism might involve disrupting the bacterial cell membrane []. (Further research is needed to understand the specific mechanism)

Acetylcholinesterase Inhibition

Erucamide from radish leaves has been shown to inhibit acetylcholinesterase activity in rats []. This could have implications for memory function, but the exact mechanism and potential applications require further investigation [].

Limited data exists on the specific toxicity of erucamide. However, as a fatty acid derivative, it is generally considered to have low acute toxicity [].

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals

Color/Form

SOLID

XLogP3

8.8

Appearance

Assay:≥98%A crystalline solid

Melting Point

77.5 °C
75-80 °C

UNII

0V89VY25BN

GHS Hazard Statements

Aggregated GHS information provided by 676 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 412 of 676 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 264 of 676 companies with hazard statement code(s):;
H315 (99.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

ERUCIC ACID WAS INCORPORATED INTO DIPHOSPHATIDYLGLYCEROL & SPHINGOMYELIN IN HEART & LIVER OF MALE RATS FED ERUCIC ACID FOR 20 DAYS. /EURACIC ACID/

Pictograms

Irritant

Irritant

Other CAS

112-84-5

Wikipedia

Erucamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]
Plastics -> Other functions -> Slip promoter
Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II
Cosmetics -> Opacifying; Viscosity controlling

Methods of Manufacturing

REACTION OF ERUCIC ACID WITH ANHYDROUS AMMONIA

General Manufacturing Information

Adhesive manufacturing
Custom compounding of purchased resin
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Transportation equipment manufacturing
Warehousing and distribution
13-Docosenamide, (13Z)-: ACTIVE

Dates

Modify: 2023-08-15

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